2-(3,4-dichlorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, dichlorophenyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group results in nitro derivatives, while reduction leads to amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is studied for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation .
Industry
In the industrial sector, (E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of (E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives and nitrophenyl-containing compounds. Examples are:
- 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile
- 3,4-Dichlorophenylboronic acid
Uniqueness
What sets (E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE apart is its unique combination of functional groups, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions and robust chemical properties .
Properties
Molecular Formula |
C20H11Cl2N3O3 |
---|---|
Molecular Weight |
412.2 g/mol |
IUPAC Name |
N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C20H11Cl2N3O3/c21-16-7-3-13(9-17(16)22)20-24-18-10-14(4-8-19(18)28-20)23-11-12-1-5-15(6-2-12)25(26)27/h1-11H |
InChI Key |
RNFJCLCKOHPZOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.